molecular formula C11H14N2S B1362972 5,6,7,8-Tetrahydronaphthalen-1-ylthiourea CAS No. 139331-66-1

5,6,7,8-Tetrahydronaphthalen-1-ylthiourea

Cat. No. B1362972
M. Wt: 206.31 g/mol
InChI Key: SISDQWCAZUMWHN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-1-ylthiourea is a chemical compound with the CAS Number: 139331-66-1 . It has a molecular weight of 206.31 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea . The InChI code is 1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 173-174 degrees Celsius .

Scientific Research Applications

Green Chemistry Applications

5,6,7,8-Tetrahydronaphthalen-1-ylthiourea derivatives have been utilized in green chemistry. A study by Damera & Pagadala (2023) demonstrates an eco-friendly approach to construct derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile. This process employs an environmentally benign mortar and pestle grinding technique, offering a robust route for introducing multi-substituted benzenes compatible with bioactive molecules.

Anti-HIV Activity

A study on 5-ethyl-2-thiouracil derivatives, including 6-(tetrahydronaphthalen-1-yl)methyl substituents, showed moderate anti-HIV activity. Therkelsen et al. (2007) synthesized these derivatives, demonstrating their potential in antiviral research (Therkelsen, Jørgensen, Nielsen, & Pedersen, 2007).

Silicon-Based Drug Synthesis

Tetrahydronaphthalene derivatives are used in the synthesis of silicon-based drugs. Büttner et al. (2007) developed a building block for biologically active tetrahydronaphthalene derivatives, demonstrating its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).

Pharmacological Applications

In pharmacology, tetrahydronaphthalen-1-yl derivatives are studied for their receptor activity. Leopoldo et al. (2007) investigated N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides for their affinity and activity at serotonin receptors, showcasing their importance in neurological research (Leopoldo, Lacivita, Contino, Colabufo, Berardi, & Perrone, 2007).

Anti-Cancer Research

Koç et al. (2017) studied the apoptotic effects of certain tetrahydronaphthalene derivatives on leukemia cells, indicating their potential in cancer treatment (Koç, Ozkan, Hekmatshoar, Gurkan-Alp, Aktan, Buyukbingol, Sunguroglu, Buyukbingol, & Karabay, 2017).

Antimicrobial Research

New tetrahydronaphthalene-sulfonamide derivatives have been synthesized for antimicrobial evaluation, as explored by Mohamed et al. (2021), highlighting the compound's utility in combating microbial infections (Mohamed, Haiba, Mohamed, Awad, & Ahmed, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDQWCAZUMWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377561
Record name 5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

CAS RN

139331-66-1
Record name 5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydronaphthalen-1-yl)thiourea
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